2-(4-Chlorophenyl)ethane-1-thiol
Overview
Description
2-(4-Chlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9ClS It is a thiol derivative of ethane, where a chlorine-substituted phenyl group is attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 2-(4-chlorophenyl)ethanesulfonyl chloride using reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGFXLKCJPSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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